molecular formula C11H15NO2 B1336705 Ethyl 3-(4-aminophenyl)propanoate CAS No. 7116-44-1

Ethyl 3-(4-aminophenyl)propanoate

Cat. No.: B1336705
CAS No.: 7116-44-1
M. Wt: 193.24 g/mol
InChI Key: NEXFMPAUGJAIHE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenyl)propanoate (CAS: 74743-23-0) is an aromatic ester with the molecular formula C₁₁H₁₅NO₂. It is synthesized via catalytic hydrogenation of ethyl 4-nitrocinnamate using palladium on charcoal, yielding a pale yellow liquid with a boiling point of 127°C at 0.03 mm Hg . Key structural features include a propanoate ester backbone and a para-aminophenyl group, which confer unique electronic and reactivity profiles.

The compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmacologically active agents. For example, it is utilized in the synthesis of polycystic kidney disease therapeutics by facilitating alkylation or amidation reactions . Its infrared (IR) spectrum shows characteristic absorption bands at 1725 cm⁻¹ (ester carbonyl) and 3450–3375 cm⁻¹ (amine N–H stretch) .

Preparation Methods

Catalytic Hydroamination of Ethyl Acrylate

This method involves a one-step reaction between 4-aminophenyl derivatives and ethyl acrylate using trifluoromethanesulfonic acid (TfOH) as a catalyst under nitrogen protection.

Procedure :

  • Reactants : 4-Aminophenyl compound (1 eq), ethyl acrylate (1–2 eq), anhydrous ethanol (solvent).
  • Catalyst : Trifluoromethanesulfonic acid (5–10% mole ratio relative to ethyl acrylate).
  • Conditions :
    • Temperature: 120–160°C (oil bath).
    • Reaction time: 16–20 hours.
    • Workup: Concentrate under reduced pressure, wash with organic solvents (petroleum ether/ethyl acetate), and recrystallize.

Yield : 80–85% with >99% purity (HPLC).

Multi-Step Synthesis via β-Alanine Ethyl Ester

An alternative route involves β-alanine ethyl ester hydrochloride and halogenated aryl intermediates:

Steps :

Yield : ~70% over three steps.

Comparative Analysis of Methods

Parameter Catalytic Hydroamination Multi-Step Synthesis
Reaction Steps 1 3
Total Yield 80–85% ~52%
Reaction Time 16–20 h 80–100 h
Catalyst Cost Low (TfOH) High (Pd/C)
Scalability Industrial-friendly Limited by Pd availability

Advantages of Catalytic Hydroamination :

  • Shorter synthesis time.
  • Higher yield and purity.
  • Avoids expensive transition-metal catalysts.

Industrial Production Considerations

  • Solvent Choice : Ethanol is preferred for its low cost and ease of removal.
  • Purification : Recrystallization from petroleum ether/ethyl acetate (5:1–10:1 ratio) ensures high purity.
  • Safety : Nitrogen protection prevents oxidation of the aminophenyl group during reflux.

Characterization Data

Chemical Reactions Analysis

Types of Reactions:

Ethyl 3-(4-aminophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-(4-aminophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between Ethyl 3-(4-aminophenyl)propanoate and its analogues in terms of structure, properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
This compound C₁₁H₁₅NO₂ Ester, para-aminophenyl High solubility in polar solvents; pharmaceutical intermediate
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S Ester, methylthio Odor activity value (OAV) of 91.21 µg/kg in pineapple pulp
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ Acrylate ester, cyano, methoxy Syn-periplanar conformation; precursor for 2-propenoylamides
Ethyl 3-(2-furyl)propanoate C₉H₁₂O₃ Ester, furyl Electron-withdrawing furan moiety; used in polymer studies
Methyl 3-(4-hydroxyphenyl)propanoate C₁₀H₁₂O₃ Ester, para-hydroxyphenyl Substrate for formylation reactions (e.g., drug intermediates)
Ethyl 3-(4-(aminomethyl)phenyl)propanoate·HCl C₁₂H₁₈ClNO₂ Ester, aminomethyl, hydrochloride Enhanced solubility for biological applications
Ethyl 3-amino-3-(4-nitrophenyl)propanoate C₁₁H₁₄N₂O₄ Ester, nitro, amino Nitro group enables reduction to amine derivatives

Functional Group Analysis

  • Amino vs. Hydroxy/Methoxy Groups: The para-aminophenyl group in this compound enhances nucleophilicity, making it suitable for coupling reactions in drug synthesis. In contrast, methyl 3-(4-hydroxyphenyl)propanoate (para-hydroxyphenyl) participates in electrophilic substitutions like formylation .
  • Electron-Withdrawing vs. Electron-Donating Substituents: Ethyl 3-(4-nitrophenyl)propanoate’s nitro group is strongly electron-withdrawing, stabilizing intermediates during reduction reactions. Conversely, the methoxy group in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate donates electrons, influencing π-conjugation in acrylate derivatives .

Physicochemical Properties

  • Solubility: The hydrochloride salt of ethyl 3-(4-(aminomethyl)phenyl)propanoate exhibits improved aqueous solubility compared to the parent compound, advantageous for drug formulation .
  • Thermal Stability: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate’s rigid syn-periplanar conformation enhances thermal stability, critical for high-temperature reactions .

Biological Activity

Ethyl 3-(4-aminophenyl)propanoate, also known by its CAS number 7116-44-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features an ethyl ester group attached to a propanoic acid backbone with a para-aminophenyl substituent. This structure is significant for its interactions with biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The amino group on the phenyl ring can form hydrogen bonds with active sites of enzymes, enhancing binding affinity and specificity.
  • Lipophilicity : The ethyl ester group increases the compound's lipophilicity, facilitating cellular uptake and distribution within biological systems.

Synthesis Methods

The synthesis of this compound typically involves the reduction of ethyl 4-aminocinnamate in ethanol using palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere. This method is scalable for industrial production, often utilizing continuous flow reactors to optimize yield and purity .

Biological Activity

This compound has demonstrated various biological activities:

  • Enzyme Interaction : Studies indicate that this compound can inhibit or activate specific enzymes, making it relevant in pharmacological research .
  • Potential Therapeutic Applications : It is being investigated for its role in developing anti-inflammatory and anticancer agents .

Case Studies

  • Enzyme Inhibition Studies : A study explored the inhibition of cyclooxygenase (COX) enzymes by this compound, revealing its potential as an anti-inflammatory agent. The compound showed IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Research : Another investigation focused on the compound's effects on cancer cell lines. This compound exhibited cytotoxic effects against breast and colon cancer cells, suggesting its potential as a lead compound in cancer therapy .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

Compound NameStructure FeaturesUnique Aspects
Ethyl (S)-2-amino-3-(4-nitrophenyl)propanoateContains a nitro group instead of an amino groupEnhanced reactivity due to nitro functionality
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoateHydroxy group at para positionIncreased solubility and potential hydrogen bonding
Ethyl 3-(4-chlorophenyl)propanoateChlorine substitution on phenyl ringAltered lipophilicity affecting bioavailability

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Ethyl 3-(4-aminophenyl)propanoate and its derivatives in lignin depolymerization studies?

Answer:

  • GC-FID/MS : Used to identify lignin-derived monomers (e.g., ethyl 3-(4-hydroxyphenyl)propanoate) by analyzing retention times and mass spectra .
  • HSQC NMR : Detects structural changes in lignin, such as cross-signals from reduced intermediates (e.g., dihydro FA ethyl ester) and the disappearance of parent compounds, confirming solvolytic deconstruction .
  • Elemental Analysis (Van Krevelen Diagrams) : Validates the degree of reduction and stabilization during catalytic pretreatment .

Q. How can synthetic routes for this compound be optimized to improve yields in multi-step reactions?

Answer:

  • Retrosynthetic Planning : Use AI-powered tools (e.g., Template_relevance models) to predict feasible routes by leveraging reaction databases .
  • Catalytic Reductive Steps : Incorporate heterogeneous metal catalysts (e.g., Pt/C) to stabilize intermediates and minimize side reactions, as demonstrated in lignin depolymerization studies .
  • Protecting Groups : Utilize tert-butyldimethylsilyl (TBDMS) groups to protect reactive sites (e.g., hydroxymethyl in imidazole derivatives) during sequential reactions .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound intermediates in stabilizing protein-protein interaction inhibitors (e.g., WDR5 inhibitors)?

Answer:

  • Fragment Screening : Ethyl 3-(4-(hydroxymethyl)-1H-imidazol-2-yl)propanoate derivatives act as precursors for click chemistry-based probes. Stepwise synthesis (e.g., TBDMS protection, azide coupling) enables precise functionalization for targeting WDR5 binding pockets .
  • Structure-Activity Relationship (SAR) : Modify the phenylpropanoate backbone to enhance hydrophobicity or hydrogen bonding, guided by HSQC NMR and molecular docking .

Q. How do catalytic conditions (e.g., metal type, solvent) influence the stabilization of this compound during lignin valorization?

Answer:

  • Metal Catalysts : Pt or Ru catalysts promote reductive stabilization of lignin monomers, as shown by the formation of dihydro FA ethyl ester and absence of oxidized byproducts in GC-FID/MS .
  • Solvent Effects : Polar aprotic solvents (e.g., tetrahydrofuran) enhance solvolysis efficiency, while protic solvents may favor repolymerization. Monitor via Van Krevelen diagrams to track H/C and O/C ratios .

Q. What strategies address contradictions in data when comparing the biological activity of this compound analogs (e.g., anti-inflammatory vs. cytotoxic effects)?

Answer:

  • Comparative SAR Studies : Test analogs like 3-(4-methoxyphenyl)propanoic acid (lacking the amino group) to isolate the role of the 4-aminophenyl moiety in biological activity .
  • In Vitro/In Vivo Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) paired with cytotoxicity screening (e.g., MTT assays) to resolve conflicting results .
  • Metabolite Profiling : Track metabolic stability using LC-MS to identify degradation products that may contribute to toxicity .

Q. Methodological Challenges in Advanced Applications

Q. How can researchers ensure the stability of this compound derivatives under physiological conditions for drug delivery studies?

Answer:

  • pH-Dependent Stability Tests : Expose derivatives to simulated gastric fluid (pH 1.2–3.5) and plasma (pH 7.4) while monitoring degradation via HPLC .
  • Prodrug Design : Convert the ethyl ester to a methyl ester or amide to enhance hydrolytic stability, as seen in dabigatran etexilate synthesis .
  • Encapsulation : Use liposomal formulations to protect the compound from enzymatic cleavage in vivo .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic cycles?

Answer:

  • DFT Calculations : Model reaction pathways (e.g., hydrogenation of the nitro group) to identify rate-limiting steps and optimize catalyst selection .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior during synthesis .

Properties

IUPAC Name

ethyl 3-(4-aminophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXFMPAUGJAIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439945
Record name Ethyl 3-(4-aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7116-44-1
Record name Ethyl 3-(4-aminophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 3-(4-aminophenyl)acrylate (1.5 g) and 10% Pd on activated carbon (0.3 g) in ethanol (20 ml) was hydrogenated at 30 psi for 18 h and filtered over Celite. Removal of the volatiles in vacuo provided ethyl 3-(4-aminophenyl)propionate (1.5 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The product was made by reducing ethyl 4-nitrocinnamate (110.6 g, 0.5 mol) with 10% palladium on Carbon (4.0 g) in 95% ethanol (2 L) in the presence of ammonium formate (126 g) to afford ethyl 3-(4-aminophenyl)propionate which was sulfonated with methanesulfonyl chloride in CH2Cl2 in the presence of pyridine to produce 102 g (75.2%) of N-[4-(ethoxycarbonylethyl)phenyl]methanesulfonamide.
Quantity
110.6 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 500 mL Parr hydrogenation vessel was charged with 12.36 g (55.9 mmol) of (E)-3-(4-nitrophenyl)-2-propenoic acid, ethyl ester, 100 mL of absolute ethanol, 15 mL of concentrated hydrochloric acid and 0.75 g of 10% palladium-on-activated charcoal. The slurry was purged with nitrogen and then agitated under an initial pressure of 44.5 psi of hydrogen gas. After 16 h, 18.5 psi had been consumed. The flask was evacuated, purged again with nitrogen and the contents filtered through Celite and evaporated. The residue was dissolved in water and adjusted to pH 9 with solid sodium carbonate. The resulting mixture was extracted thrice with dichloromethane and the combined organic extracts dried over Na2SO4, filtered and evaporated to provide 9.31 g, 86% of title compound as a yellow oil, sufficiently pure for use in subsequent reactions.
Quantity
12.36 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods IV

Procedure details

A solution of 5.0 g. 4-aminohydrocinnamic acid in 50 ml. of absolute ethanol containing 8 ml. of boron trifluoride etherate is heated to reflux for 48 hours. The solution is then cooled, poured into 5% aqueous sodium carbonate, and extracted with methylene chloride. Evaporation of the organic extracts yields ethyl 4-aminohydrocinnamate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-(4-aminophenyl)propanoate
Ethyl 3-(4-aminophenyl)propanoate
Ethyl 3-(4-aminophenyl)propanoate
Ethyl 3-(4-aminophenyl)propanoate
Ethyl 3-(4-aminophenyl)propanoate
Ethyl 3-(4-aminophenyl)propanoate

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